molecular formula C12H21N9 B12598562 N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine CAS No. 880082-60-0

N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12598562
CAS No.: 880082-60-0
M. Wt: 291.36 g/mol
InChI Key: ZRYKWXQWMMFJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by the presence of azetidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:

    Formation of Azetidine Rings: The azetidine rings are synthesized through cyclization reactions involving appropriate precursors.

    Triazine Ring Formation: The triazine ring is formed through a condensation reaction involving cyanuric chloride and amines.

    Coupling Reactions: The azetidine rings are then coupled to the triazine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The azetidine and triazine rings may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~4~-Bis(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Lacks one azetidine ring compared to the target compound.

    N~2~,N~4~,N~6~-Tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Contains an additional azetidine ring.

    1,3,5-Triazine-2,4,6-triamine: Basic triazine structure without azetidine rings.

Uniqueness

N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of multiple azetidine rings attached to the triazine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

880082-60-0

Molecular Formula

C12H21N9

Molecular Weight

291.36 g/mol

IUPAC Name

2-N,4-N,6-N-tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C12H21N9/c1-7(2-13-1)16-10-19-11(17-8-3-14-4-8)21-12(20-10)18-9-5-15-6-9/h7-9,13-15H,1-6H2,(H3,16,17,18,19,20,21)

InChI Key

ZRYKWXQWMMFJMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=NC(=NC(=N2)NC3CNC3)NC4CNC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.